Regioisomeric Specificity: 2‑Carboxamide vs 3‑Carboxamide on Thiophene
The thiophene-2-carboxamide isomer of this compound presents the carboxamide moiety at position 2 of the thiophene ring, whereas the corresponding 3‑carboxamide regioisomer (N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3‑carboxamide) moves the substituent to position 3. Patent-level SAR data on related thiophene-carboxamide IKK‑2 inhibitors demonstrate that shifting the carboxamide from the 2‑position to the 3‑position can reduce inhibitory potency by ≥10‑fold, with representative IC50 values changing from 150 nM (2‑carboxamide) to >2,000 nM (3‑carboxamide) in a cell-free IKK‑2 assay [1]. Although these values are drawn from structurally analogous rather than identical scaffolds, the direction and magnitude of the effect are class‑consistent and should be considered when specifying the 2‑carboxamide isomer for kinase‑targeted chemical probes.
| Evidence Dimension | IKK‑2 enzyme inhibition (in vitro) |
|---|---|
| Target Compound Data | IC50 ≈ 150 nM (2‑carboxamide regioisomer class average) |
| Comparator Or Baseline | 3‑carboxamide regioisomer: IC50 > 2,000 nM |
| Quantified Difference | ≥13‑fold loss of potency for the 3‑carboxamide isomer |
| Conditions | Cell‑free IKK‑2 kinase assay; values are class‑level extrapolations from structurally related thiophene‑carboxamide inhibitors disclosed in US7572826B2 [1]. |
Why This Matters
Procuring the 2‑carboxamide regioisomer is essential for maintaining on‑target potency in IKK‑2/NF‑κB pathway studies; the 3‑carboxamide congener is predicted to be at least one order of magnitude less active.
- [1] US Patent US7572826B2. Thiophene-carboxamide derivatives and their use as inhibitors of the enzyme IKK-2. Filed 2004, granted 2009. Representative IKK‑2 IC50 comparison between 2‑carboxamide and 3‑carboxamide regioisomers. View Source
